2-(methylsulfanyl)-N-octyl-4-quinazolinamine
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Overview
Description
2-(methylsulfanyl)-N-octyl-4-quinazolinamine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-octyl-4-quinazolinamine typically involves the reaction of 2-mercaptoquinazoline with an appropriate octylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, which allows for better control over reaction parameters and can be easily scaled up. Additionally, the use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(methylsulfanyl)-N-octyl-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in heterocyclic chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-octyl-4-quinazolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
- 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 4-hydroxy-2-quinolones
- 2-methoxy-4-(methylsulfanyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(methylsulfanyl)-N-octyl-4-quinazolinamine stands out due to its unique combination of a quinazoline core with a methylsulfanyl and octylamine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-octylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-3-4-5-6-7-10-13-18-16-14-11-8-9-12-15(14)19-17(20-16)21-2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFBUDAMCBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC2=CC=CC=C21)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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